molecular formula C16H14ClFO B1327440 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898768-91-7

4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No. B1327440
CAS RN: 898768-91-7
M. Wt: 276.73 g/mol
InChI Key: CQOGEPJHQOBVLF-UHFFFAOYSA-N
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Description

The compound of interest, 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone, is a derivative of propiophenone with specific halogen substitutions on the aromatic rings. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with chloro, fluoro, and phenyl groups, which can be used to infer some properties and behaviors of the target compound.

Synthesis Analysis

The synthesis of related compounds typically involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . Similarly, other chalcone derivatives are synthesized using a base-catalyzed condensation of appropriate benzaldehydes with substituted acetophenones . These methods suggest that the target compound could potentially be synthesized through a similar condensation reaction using 4-methylbenzaldehyde and an appropriate fluoroacetophenone derivative.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction . The geometrical parameters obtained from X-ray diffraction studies are found to be in agreement with those calculated using density functional theory (DFT) . The crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been described, and its synthesis includes recrystallization in ethanol . These methods and findings could be applicable to the target compound for determining its molecular structure.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, 3-chloro-4-fluorothiophene-1,1-dioxide has been shown to be a useful diene in Diels-Alder reactions with different dienophiles, leading to the formation of various chlorofluoro-substituted aromatic compounds . This suggests that the target compound may also participate in similar chemical reactions due to the presence of reactive chloro and fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. The vibrational wavenumbers, calculated using HF and DFT methods, are assigned with the help of potential energy distribution methods . The stability of the molecules is analyzed using natural bond orbital (NBO) analysis, and the hyperpolarizability is compared with standard nonlinear optical (NLO) materials . The HOMO-LUMO transition indicates electron density transfer between the phenyl rings, which is a significant property in understanding the electronic behavior of the compound . The molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule . These analyses are crucial for understanding the electronic properties and reactivity of the target compound.

Scientific Research Applications

Copolymerization and Material Science

  • Novel Copolymers Synthesis : 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone and similar compounds have been used in synthesizing novel copolymers with styrene. These copolymers have been characterized for their structural and thermal properties, offering potential applications in material science (Savittieri et al., 2022).

Crystal Structure and Molecular Interaction Studies

  • Crystal Structure Analysis : Research on similar fluorinated and chlorinated compounds has focused on understanding their crystal structures, which is crucial in material science and pharmaceutical applications. These studies provide insights into molecular interactions and structural properties (Chopra et al., 2007).

  • Intermolecular Interactions : Detailed analysis of intermolecular interactions in derivatives of similar compounds has been conducted. This research is valuable in the design of new materials and drugs, as these interactions significantly influence the physical and chemical properties of substances (Shukla et al., 2014).

Chemical Reactivity and Synthesis

  • Spectral Analysis and Reactivity Studies : Compounds related to 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone have been synthesized and analyzed using spectral methods. These studies help in understanding the chemical reactivity and molecular geometry, which are crucial in designing more effective and stable compounds (Satheeshkumar et al., 2017).

Photophysical Properties

  • Photodehalogenation Studies : Investigations into the photodehalogenation of fluorinated or chlorinated derivatives provide insights into the generation of reactive intermediates. This research is significant in organic chemistry, especially in understanding reaction mechanisms and designing new synthetic pathways (Protti et al., 2012).

Optical Applications

  • Photoalignment in Liquid Crystals : Research involving fluorinated compounds has demonstrated their ability to promote photoalignment in liquid crystals. This is particularly relevant in the field of display technology and optical applications (Hegde et al., 2013).

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone. Given its classification as a cathinone, it could be of interest in the field of neuroscience and pharmacology .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOGEPJHQOBVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644133
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone

CAS RN

898768-91-7
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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